(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
The compound “(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate” is a heterocyclic molecule featuring a thieno[3,4-d]pyridazine core substituted with a benzo[d][1,3]dioxol-5-yl acrylamido group, an m-tolyl (3-methylphenyl) moiety, and an ethyl carboxylate ester. Its structure combines multiple pharmacophoric elements:
- Benzo[d][1,3]dioxol (methylenedioxyphenyl): A privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and binding affinity in CNS-targeting compounds.
- Thieno[3,4-d]pyridazine: A bicyclic system that contributes to π-π stacking interactions and hydrogen bonding with biological targets.
- Ethyl carboxylate: Enhances solubility and serves as a prodrug motif for hydrolytic activation.
Its design aligns with trends in fragment-based drug discovery, where diverse substituents are combined to optimize target engagement .
Properties
IUPAC Name |
ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(3-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O6S/c1-3-33-26(32)23-18-13-36-24(22(18)25(31)29(28-23)17-6-4-5-15(2)11-17)27-21(30)10-8-16-7-9-19-20(12-16)35-14-34-19/h4-13H,3,14H2,1-2H3,(H,27,30)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUILHSHSSSYMIT-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it may interact with its targets through a series of chemical reactions, leading to changes in the cellular environment.
Biochemical Pathways
Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines. This suggests that the compound may affect cell cycle regulation and apoptosis pathways.
Biological Activity
The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a member of the thienopyridazine class of compounds, which have been studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and underlying mechanisms.
Structural Overview
The compound features a complex structure that includes:
- A thieno[3,4-d]pyridazine core
- An ethyl ester group
- A benzo[d][1,3]dioxole moiety
- An acrylic amide linkage
This unique combination of structural elements is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tau Aggregation : Members of the thienopyridazine class have shown promise as tau aggregation inhibitors, which are relevant in neurodegenerative diseases such as Alzheimer's. The thienopyridazine core is crucial for this inhibitory activity, as indicated by structure-activity relationship (SAR) studies .
- Cytotoxic Effects : Research indicates that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. The presence of specific substituents on the aromatic rings can enhance this effect, with some analogs demonstrating IC50 values in the nanomolar range .
- Receptor Modulation : Compounds in this class have been identified as allosteric modulators of adenosine receptors. For instance, certain derivatives have shown the ability to stabilize receptor complexes and modulate signaling pathways, suggesting potential applications in treating conditions related to adenosine signaling .
Table 1: Summary of Biological Activities
Case Study 1: Tau Aggregation Inhibition
In a study examining various thienopyridazine derivatives, it was found that modifications on the R groups significantly influenced their ability to inhibit tau aggregation. The compound displayed substantial inhibition in assays designed to measure tau fibrillization, indicating its potential as a therapeutic agent for Alzheimer's disease.
Case Study 2: Cytotoxic Activity
A series of analogs were synthesized and tested for cytotoxicity against human cancer cell lines. The compound demonstrated promising results, with modifications leading to enhanced activity. Specifically, the introduction of electron-withdrawing groups on the aromatic rings improved its cytotoxic profile significantly.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, studies on related thienopyridazines indicate favorable properties such as good oral bioavailability and brain penetration capabilities. Toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives containing the benzo[d][1,3]dioxole structure exhibit notable antibacterial activities. For instance, compounds similar to (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have shown efficacy against various strains of bacteria by inhibiting Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis .
Anticancer Potential
Research has also highlighted the anticancer potential of related compounds. The presence of the thieno[3,4-d]pyridazine moiety is associated with cytotoxic effects against cancer cell lines. These compounds may induce apoptosis or inhibit proliferation through multiple mechanisms, including modulation of signaling pathways involved in cell survival and death .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes relevant to disease processes. For example, its derivatives have been shown to act as inhibitors for enzymes involved in metabolic pathways linked to cancer and bacterial infections. This makes them promising candidates for drug development targeting these pathways .
Case Study 1: Antibacterial Activity Evaluation
In a study aimed at evaluating the antibacterial properties of related compounds, researchers synthesized various derivatives and tested their activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds with the benzo[d][1,3]dioxole motif exhibited significant inhibition zones compared to control groups.
Case Study 2: Anticancer Screening
Another investigation focused on assessing the anticancer efficacy of thieno[3,4-d]pyridazine derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study revealed that certain derivatives induced apoptosis at micromolar concentrations and showed promise as potential therapeutic agents in oncology.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogs
*Note: Molecular weight estimated based on structural analogs.
Key Observations :
- The benzo[d][1,3]dioxol-5-yl acrylamido group in the target compound introduces steric bulk and electron-rich aromaticity compared to the acetyl(methyl)amino group in the chlorophenyl analog . This may enhance interactions with hydrophobic pockets in enzymes like kinases or HDACs.
- The m-tolyl substituent (3-methylphenyl) provides moderate lipophilicity, contrasting with the polar 4-aminophenyl group in the amino-substituted analog . This difference likely influences membrane permeability and target selectivity.
Bioactivity and Target Engagement
Evidence from hierarchical clustering () indicates that compounds with shared structural motifs cluster into groups with similar bioactivity profiles. For example:
Table 2: Predicted Bioactivity Comparison
*Tanimoto similarity calculated using Morgan fingerprints (radius = 2) .
Structure-Activity Relationship (SAR) and Activity Landscapes
- Activity Cliffs : Small structural changes can lead to significant potency differences. For instance, replacing the 3-chlorophenyl group in the analog () with m-tolyl in the target compound may reduce off-target CYP450 interactions while improving kinase selectivity .
- Metabolic Stability : The ethyl carboxylate group in the target compound may confer better metabolic stability compared to esters with smaller alkyl chains .
- QSAR Insights : highlights that QSAR models evaluate compounds against a population-wide chemical space, suggesting the target compound’s unique substituents position it outside the applicability domain of models trained on simpler analogs .
Computational Validation
- Molecular Docking: emphasizes that minor structural variations (e.g., benzo[d][1,3]dioxol vs. chlorophenyl) alter binding affinities due to interactions with distinct residues in enzyme pockets. For example, the benzo[d][1,3]dioxol group may form hydrogen bonds with catalytic lysines in HDACs .
- Chemical Space Networks : The target compound would cluster with other benzo[d][1,3]dioxol-containing molecules in chemical similarity networks (Tanimoto ≥ 0.5), as per criteria in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
